physicochemical properties of 6-(Trifluoromethyl)pyridine-3-carboxamidine
physicochemical properties of 6-(Trifluoromethyl)pyridine-3-carboxamidine
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3-carboxamidine
Abstract
6-(Trifluoromethyl)pyridine-3-carboxamidine is a pivotal chemical intermediate, distinguished by a pyridine nucleus functionalized with a reactive carboxamidine group and a lipophilicity-enhancing trifluoromethyl (CF₃) moiety.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, particularly for synthesizing nitrogen-containing heterocycles.[1] The physicochemical properties of this compound are critical determinants of its reactivity, solubility, and pharmacokinetic behavior in potential drug candidates. This guide provides a comprehensive analysis of its core physicochemical attributes, detailed experimental protocols for their determination, and insights into the causal relationships between its structure and properties, intended for researchers and scientists in drug development.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent scientific investigation.
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Compound Name: 6-(Trifluoromethyl)pyridine-3-carboxamidine
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CAS Number: 438249-89-9[1]
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Molecular Formula: C₇H₆F₃N₃
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Molecular Weight: 189.14 g/mol [1]
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InChI Key: HEJHFZBJXIMGQF-UHFFFAOYSA-N[1]
Caption: 2D Structure of 6-(Trifluoromethyl)pyridine-3-carboxamidine.
Summary of Physicochemical Properties
This table provides a high-level overview of the key physicochemical data for 6-(Trifluoromethyl)pyridine-3-carboxamidine and its hydrochloride salt.
| Property | Value | Notes |
| CAS Number | 438249-89-9 | For the free base.[1] |
| Molecular Formula | C₇H₆F₃N₃ | |
| Molecular Weight | 189.14 g/mol | [1] |
| Physical State | Solid | Inferred from related compounds.[2][3] |
| Boiling Point | 225.4°C at 760 mmHg | Data for the hydrochloride salt (CAS 221313-11-7).[4] |
| Flash Point | 90.1°C | Data for the hydrochloride salt.[4] |
| Vapor Pressure | 0.0867 mmHg at 25°C | Data for the hydrochloride salt.[4] |
| Solubility | Not experimentally determined | Expected to have moderate aqueous solubility due to polar groups, but limited by the trifluoromethyl group. See Protocol 1. |
| pKa | Not experimentally determined | The carboxamidine group is basic. Expected to form a salt in acidic conditions. See Protocol 2. |
| LogP | Not experimentally determined | The trifluoromethyl group significantly increases lipophilicity.[5] See Protocol 3. |
In-Depth Physicochemical Analysis
Structural Influences on Properties
The molecule's behavior is a direct consequence of its constituent parts:
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Pyridine Ring: A weakly basic aromatic heterocycle that contributes to the overall polarity.
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Carboxamidine Group (-C(=NH)NH₂): A strongly basic functional group, analogous to a guanidinium group. It will be protonated at physiological pH, significantly influencing aqueous solubility and receptor interactions.
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Trifluoromethyl Group (-CF₃): A highly lipophilic, electron-withdrawing group. Its presence is known to enhance metabolic stability and membrane permeability of drug molecules.[5]
Solubility
Solubility is a critical parameter for drug delivery and bioavailability.[6] The principle of "like dissolves like" suggests that this compound will exhibit a complex solubility profile.[7][8] The polar amidine and pyridine nitrogen favor dissolution in polar solvents like water, ethanol, and DMSO, especially under acidic conditions where the amidine group is protonated. Conversely, the aromatic ring and the highly lipophilic trifluoromethyl group will favor solubility in less polar organic solvents.[7]
An accurate, quantitative understanding of its solubility requires experimental determination, for which a standardized protocol is provided below.
Acidity and Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[6][9] 6-(Trifluoromethyl)pyridine-3-carboxamidine is a basic compound. The primary contributor to its basicity is the carboxamidine functional group, which readily accepts a proton to form a resonance-stabilized cation. The pyridine nitrogen is also basic, but significantly less so. Estimating the pKa requires finding similar compounds in pKa tables or, for definitive results, experimental measurement.[10] Potentiometric titration is the gold-standard method for this determination.[11]
Lipophilicity (LogP)
Lipophilicity, quantified as the partition coefficient (LogP), is arguably one of the most important physicochemical properties for a potential drug, influencing absorption, distribution, metabolism, and excretion (ADME).[12] It describes the partitioning of a neutral compound between an aqueous and a lipophilic phase, typically water and n-octanol.[12][13] The trifluoromethyl group is a strong contributor to the lipophilicity of this molecule. A balanced LogP (often between 1 and 5) is desirable for oral drug candidates.[6][13] For ionizable molecules like this one, the distribution coefficient (LogD), which is pH-dependent, provides a more accurate measure of lipophilicity under physiological conditions.[12]
Experimental Protocols for Core Property Determination
The following sections provide detailed, self-validating methodologies for the experimental determination of solubility, pKa, and LogP.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound, which is the most relevant measure for pharmaceutical development.[7]
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
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Preparation: Add an excess amount of 6-(Trifluoromethyl)pyridine-3-carboxamidine (enough to ensure solid is present after equilibration) to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
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Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a period sufficient to reach equilibrium, typically 24-48 hours. The presence of undissolved solid at the end of this period is essential for validation.
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Phase Separation: Remove the vial and allow it to stand briefly. Centrifuge the sample at high speed to pellet the undissolved solid.[7]
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Sample Collection: Carefully draw off the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[7]
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Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method.
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Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated filtrate. Report this concentration as the equilibrium solubility.[7]
Protocol 2: pKa Determination by Potentiometric Titration
This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the precise determination of the pKa.[11]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
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Solution Preparation: Accurately weigh and dissolve a known amount of 6-(Trifluoromethyl)pyridine-3-carboxamidine in deionized, degassed water to create a solution of known concentration (e.g., 1-10 mM). Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[11]
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System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard pH buffers that bracket the expected pKa range.
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Titration: Place the solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode. Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
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Data Collection: Add the titrant in small, precise increments using a burette or automated titrator. After each addition, allow the pH reading to stabilize (<0.01 pH units/minute) before recording the pH and the total volume of titrant added.[11]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will have a steep inflection point, which corresponds to the equivalence point.
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pKa Determination: Identify the volume of titrant at the equivalence point. The volume at the half-equivalence point is exactly half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the compound's conjugate acid.[11][14]
Protocol 3: LogP Determination (Shake-Flask Method)
This is the traditional and most reliable method for directly measuring the partition coefficient of a compound between n-octanol and water.[12][15]
Caption: Workflow for LogP Determination via Shake-Flask Method.
Step-by-Step Methodology:
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Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) and allowing them to separate for at least 24 hours. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 6-(Trifluoromethyl)pyridine-3-carboxamidine in the pre-saturated n-octanol phase at a concentration that can be accurately measured by the chosen analytical method.
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Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[15]
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. To ensure complete separation, centrifugation is highly recommended.
-
Quantification: Carefully withdraw a sample from each phase, taking care not to disturb the interface. Determine the concentration of the compound in both the n-octanol and aqueous samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
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Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration]octanol / [Concentration]aqueous).[13]
Safety and Handling
No specific safety data sheet (SDS) is available for 6-(Trifluoromethyl)pyridine-3-carboxamidine. However, based on structurally related compounds, standard laboratory precautions should be observed.[16][17]
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Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
Conclusion
6-(Trifluoromethyl)pyridine-3-carboxamidine is a compound of significant interest due to its potential as a synthetic intermediate in pharmaceutical research. Its physicochemical profile is dominated by the interplay between the strongly basic, polar carboxamidine group and the lipophilic, metabolically robust trifluoromethyl group. This duality suggests a molecule with tunable solubility and permeability characteristics, which are essential for drug design. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively characterize these critical properties, enabling informed decisions in the optimization of lead compounds and the development of novel therapeutics.
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